molecular formula C11H16N6O B11832804 Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-

Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-

Cat. No.: B11832804
M. Wt: 248.28 g/mol
InChI Key: BYKZWRXWTFGGBJ-MRVPVSSYSA-N
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Description

Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropyl group and a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized with a hydroxypropyl group.

    Reaction Conditions: The functionalization is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions.

    Methanimidamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes derived from the hydroxypropyl group.

    Reduction Products: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution Products: Analog compounds with different functional groups attached to the purine base.

Scientific Research Applications

Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methanimidamide, N-methylene-: Shares a similar core structure but differs in the functional groups attached.

    Methanimidamide, N,N-dimethyl-N’-phenyl-: Another analog with different substituents on the purine base.

Uniqueness

Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

N'-[9-[(2R)-2-hydroxypropyl]purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H16N6O/c1-8(18)4-17-7-14-9-10(15-6-16(2)3)12-5-13-11(9)17/h5-8,18H,4H2,1-3H3/t8-/m1/s1

InChI Key

BYKZWRXWTFGGBJ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N=CN(C)C)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N=CN(C)C)O

Origin of Product

United States

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